1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound characterized by its unique thioxo structure and potential biological applications. It is also known as 5-[(1RS)-1-methylbutyl]-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione and has the CAS number 852399-71-4. The compound is classified under thiobarbiturates, which are derivatives of barbiturates that incorporate sulfur in their structure, enhancing their pharmacological properties.
This compound can be sourced from chemical suppliers and is primarily used in research settings. It falls under the category of heterocyclic compounds due to its ring structure containing nitrogen and sulfur atoms. Its classification as a thiobarbiturate indicates its relevance in medicinal chemistry, particularly in the development of anesthetic agents.
The synthesis of 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves several key steps:
Common synthetic routes include:
The molecular formula of 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is C9H14N2O2S. Its molecular weight is approximately 214.29 g/mol.
Property | Value |
---|---|
CAS Number | 852399-71-4 |
Molecular Formula | C9H14N2O2S |
Molecular Weight | 214.29 g/mol |
IUPAC Name | 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
SMILES | CCCC(C)N1C(=O)CC(=O)NC1=S |
1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical transformations:
These reactions often require specific conditions such as:
The mechanism of action for 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione primarily relates to its interactions with biological targets:
The efficacy of this compound as an enzyme inhibitor is often evaluated through:
The physical properties of 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:
Key chemical properties include:
The primary applications of 1-(1-methylbutyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:
Additionally, its unique structural features allow for further modifications that could lead to novel therapeutic agents with enhanced efficacy or reduced side effects .
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: